2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, characterized by a bicyclic thiophene-pyridine core. Key structural features include:
- A 6-ethyl group on the tetrahydrothienopyridine ring.
- A 3,4-dimethoxybenzamido substituent at the 2-position.
- A carboxamide group at the 3-position.
- Hydrochloride salt formulation for enhanced solubility and stability.
The molecule is designed to optimize interactions with biological targets, particularly in inflammatory or infectious disease pathways. Its synthesis typically involves multi-step functionalization of the core scaffold, as seen in related analogs .
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.ClH/c1-4-22-8-7-12-15(10-22)27-19(16(12)17(20)23)21-18(24)11-5-6-13(25-2)14(9-11)26-3;/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCPOKWDAWRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring. One common approach is to start with a suitable thiophene derivative and then introduce the benzamide group through a series of reactions, including amide bond formation. The ethyl group can be added through alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of large reactors, precise temperature control, and the use of catalysts to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to saturate double bonds.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated thiophenes or reduced amides.
Substitution: Amides with different substituents on the benzene ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies, but it could involve binding to a receptor and triggering a signaling cascade.
Comparison with Similar Compounds
Notes
Research Gaps : Direct comparative data on TNF-α inhibition or anti-mycobacterial efficacy for the target compound are lacking; prioritization of in vitro and in vivo studies is recommended.
Safety Protocols : Adhere to hazard codes P201–P210 during synthesis and handling .
Biological Activity
The compound 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. It is synthesized through a multi-step process involving the reaction of appropriate amines with substituted benzoic acids. The presence of the dimethoxybenzamide moiety is significant as it enhances the lipophilicity and bioavailability of the compound.
Enzyme Inhibition
One of the primary areas of investigation for this compound is its inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT), an enzyme crucial for catecholamine biosynthesis. Studies have shown that compounds with a tetrahydrothieno[2,3-c]pyridine scaffold exhibit potent hPNMT inhibition. For instance:
| Compound | hPNMT Inhibition Potency (IC50 µM) |
|---|---|
| 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | TBD (To Be Determined) |
| Analog A | 0.23 ± 0.05 |
| Analog B | 12.9 ± 2.9 |
The exact IC50 value for our compound remains to be established in current studies but is expected to be competitive based on related analogs.
Receptor Modulation
The compound's interaction with adrenergic receptors has also been explored. Preliminary data suggest that it may act as an antagonist at α2-adrenoceptors, which are involved in various physiological processes including neurotransmitter release and blood pressure regulation.
Case Studies and Research Findings
-
Study on GPR17 Antagonism : A recent study highlighted the role of similar compounds as selective GPR17 antagonists. The structure-activity relationship (SAR) indicated that modifications on the benzamide moiety significantly influenced biological activity 1.
- In Vivo Efficacy : In animal models, compounds structurally similar to 2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine demonstrated notable effects on anxiety-like behaviors and cognitive functions when administered at varying doses .
- Comparative Analysis : A comparative analysis of various tetrahydrothieno derivatives revealed that those with electron-donating groups on the aromatic ring exhibited enhanced activity against hPNMT and α2-adrenoceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
